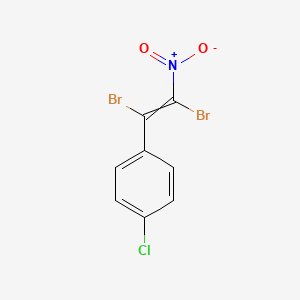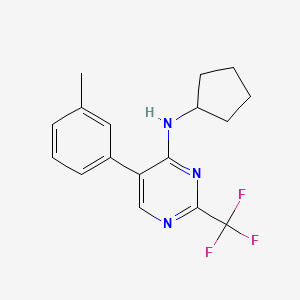
methyl (6S)-6-methylocta-2,7-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (6S)-6-methylocta-2,7-dienoate is an organic compound with a unique structure that includes a methyl group and a diene system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl (6S)-6-methylocta-2,7-dienoate can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild reaction conditions and functional group tolerance . Another method involves the use of boron reagents, which are tailored for specific coupling conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Methyl (6S)-6-methylocta-2,7-dienoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the diene system and the ester functional group.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like thiols and amines .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diene system can lead to the formation of epoxides, while reduction can yield saturated esters.
Aplicaciones Científicas De Investigación
Methyl (6S)-6-methylocta-2,7-dienoate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential role in metabolic pathways and its interactions with enzymes. In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders .
Mecanismo De Acción
The mechanism of action of methyl (6S)-6-methylocta-2,7-dienoate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or as a modulator of receptor activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Methyl (6S)-6-methylocta-2,7-dienoate can be compared with other similar compounds, such as methyl (E)-octadec-9-enoate and 6-(1-hydroxy-(1S)-pentyl)-4-methoxy-(6S)-2H,5H-pyran-2-one . These compounds share structural similarities but differ in their functional groups and reactivity. The uniqueness of this compound lies in its specific diene system and ester functionality, which confer distinct chemical properties and reactivity.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry
Propiedades
Número CAS |
648409-57-8 |
|---|---|
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
methyl (6S)-6-methylocta-2,7-dienoate |
InChI |
InChI=1S/C10H16O2/c1-4-9(2)7-5-6-8-10(11)12-3/h4,6,8-9H,1,5,7H2,2-3H3/t9-/m1/s1 |
Clave InChI |
BIHZCAKTDRTKSI-SECBINFHSA-N |
SMILES isomérico |
C[C@@H](CCC=CC(=O)OC)C=C |
SMILES canónico |
CC(CCC=CC(=O)OC)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4,4-Bis(4-chlorophenyl)-3-butenyl]-p-xylene](/img/structure/B12603947.png)
![3-(5-bromo-2-fluorophenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide](/img/structure/B12603960.png)
![Spiro[pyrrolidine-3,9'-[9H]xanthen]-2-one, 1-butyl-](/img/structure/B12603969.png)
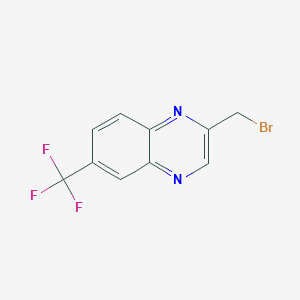
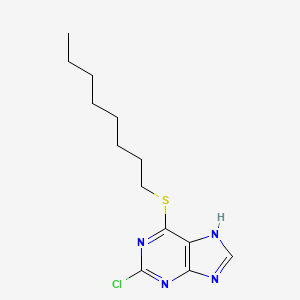
![N-(3,6-Diphenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide](/img/structure/B12603991.png)
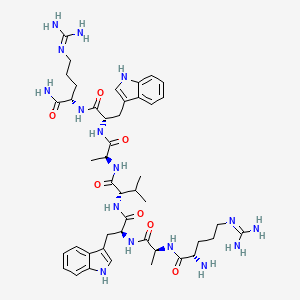
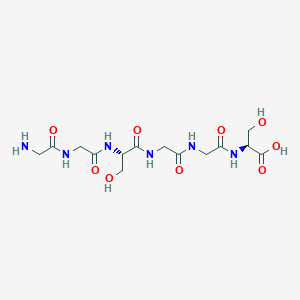
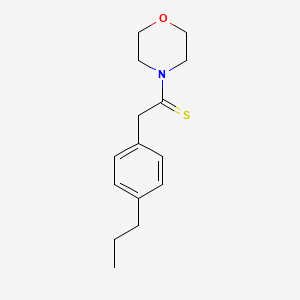

![2-[(6,6-Difluorohex-5-en-1-yl)sulfanyl]-3lambda~4~,1-benzothiazin-3(4H)-one](/img/structure/B12604008.png)
